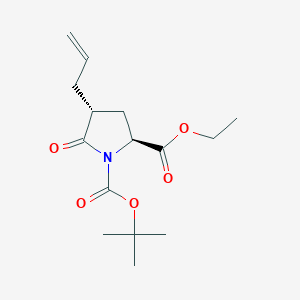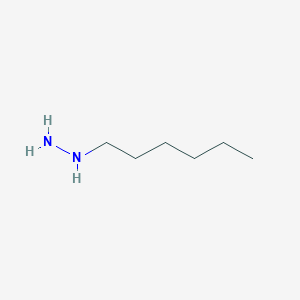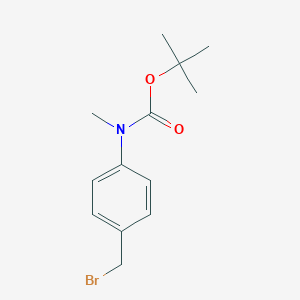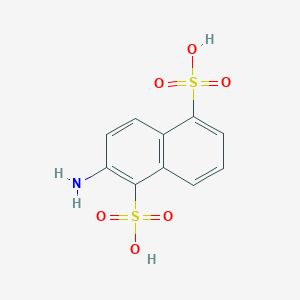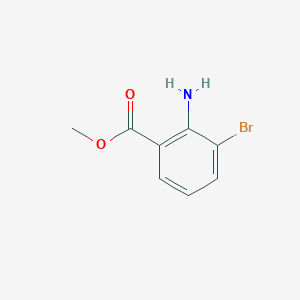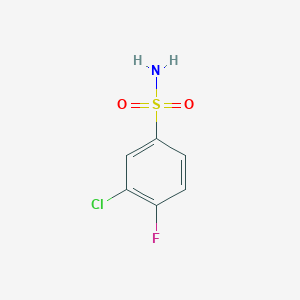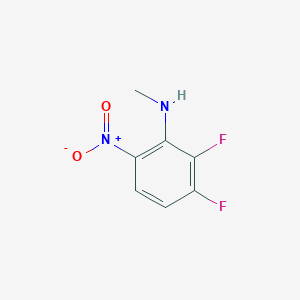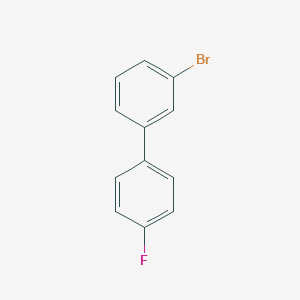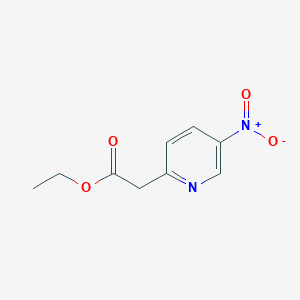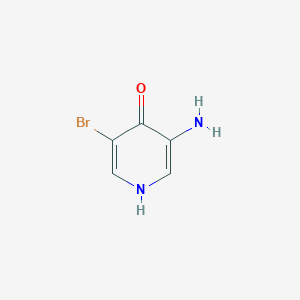
1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol, also known as EMEO, is a chemical compound that has gained attention in recent years for its potential applications in scientific research. EMEO is a derivative of ethylene oxide and has a unique structure that makes it an interesting compound for researchers to study.
Mécanisme D'action
1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol enhances the activity of GABA receptors by binding to a specific site on the receptor. This binding increases the affinity of the receptor for GABA, leading to increased inhibitory activity in the brain. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety and other neurological disorders.
Effets Biochimiques Et Physiologiques
1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol has been shown to have a range of biochemical and physiological effects. In addition to enhancing the activity of GABA receptors, 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol has been shown to increase the release of dopamine in the brain, which could have implications for the treatment of addiction. 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol has also been shown to have anti-inflammatory properties, which could have implications for the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol in lab experiments is its ability to cross the blood-brain barrier, which allows researchers to study its effects on the brain. However, 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Orientations Futures
There are a number of future directions for research on 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol. One area of interest is the potential use of 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol in the treatment of anxiety, depression, and other neurological disorders. Another area of interest is the potential use of 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol in the treatment of addiction. Additionally, more research is needed to fully understand the mechanism of action of 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol and its potential applications in scientific research.
Méthodes De Synthèse
1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol can be synthesized through a two-step process. The first step involves the reaction of 3-bromo-1-propyne with 2,3-epoxypropanol to form 1-(3-bromo-3-methyloxiran-2-yl)prop-1-yne. The second step is the reaction of 1-(3-bromo-3-methyloxiran-2-yl)prop-1-yne with sodium hydroxide and copper(I) iodide to form 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol.
Applications De Recherche Scientifique
1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol has shown potential for use in scientific research due to its ability to cross the blood-brain barrier and interact with GABA receptors. GABA is an inhibitory neurotransmitter that plays a key role in regulating brain activity. 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol has been shown to enhance the activity of GABA receptors, which could have implications for the treatment of anxiety, depression, and other neurological disorders.
Propriétés
Numéro CAS |
197307-16-7 |
|---|---|
Nom du produit |
1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol |
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
1-(3-ethynyl-3-methyloxiran-2-yl)ethanol |
InChI |
InChI=1S/C7H10O2/c1-4-7(3)6(9-7)5(2)8/h1,5-6,8H,2-3H3 |
Clé InChI |
IEMXYTGGVOVAOZ-UHFFFAOYSA-N |
SMILES |
CC(C1C(O1)(C)C#C)O |
SMILES canonique |
CC(C1C(O1)(C)C#C)O |
Synonymes |
Pentitol, 2,3-anhydro-1,5-dideoxy-2-C-ethynyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



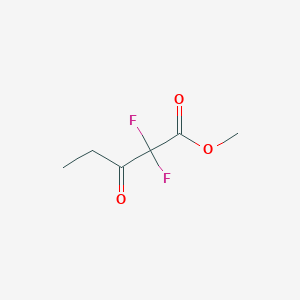
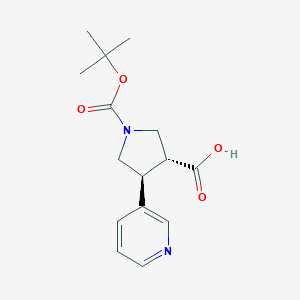
![3-[3-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B168401.png)
